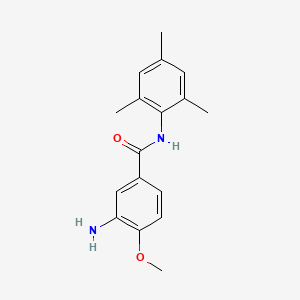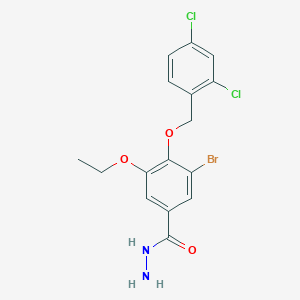![molecular formula C9H12F2O B13006864 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is a chemical compound with the molecular formula C9H14F2O. It is characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring. This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde typically involves the reaction of 6,6-difluorospiro[3.3]heptane with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the aldehyde group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid.
Reduction: 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include metabolic processes, signal transduction, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
- 6,6-Difluorospiro[3.3]heptan-2-ol
- 6,6-Difluorospiro[3.3]heptan-2-yl}methanol
Uniqueness
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is unique due to its specific spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2-(2,2-difluorospiro[3.3]heptan-6-yl)acetaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h2,7H,1,3-6H2 |
InChI Key |
CPXJVMMBTCPYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
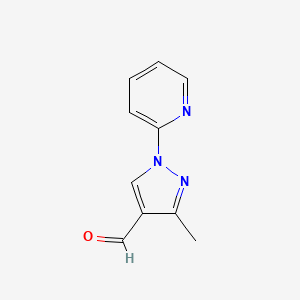
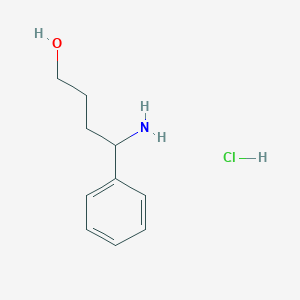
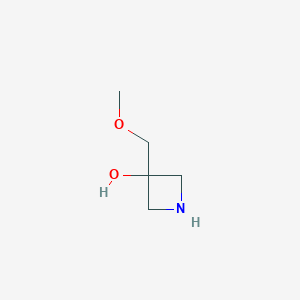
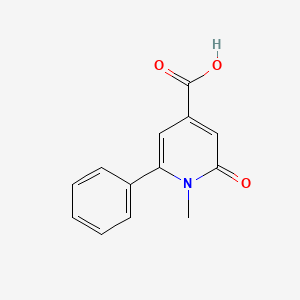
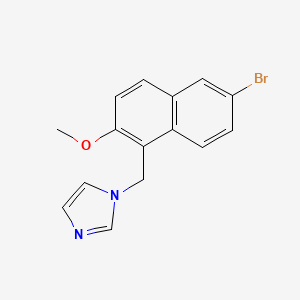
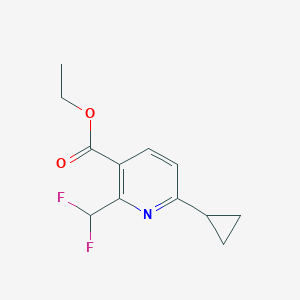

![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)

![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
